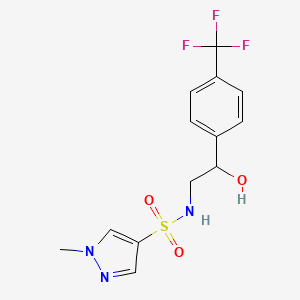

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a hydroxyethyl group linked to a trifluoromethylphenyl moiety. This structure combines a sulfonamide pharmacophore with fluorinated aromatic and heterocyclic components, which are common in medicinal chemistry for enhancing metabolic stability and target binding .

Properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O3S/c1-19-8-11(6-17-19)23(21,22)18-7-12(20)9-2-4-10(5-3-9)13(14,15)16/h2-6,8,12,18,20H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXGQKKNTKZFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive understanding of its potential therapeutic effects.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazole ring and a sulfonamide group, which are known to enhance biological activity. The presence of the trifluoromethyl group is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including those with sulfonamide moieties. For instance, compounds similar to this compound demonstrated potent activity against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds were found to inhibit biofilm formation and eradicate preformed biofilms more effectively than traditional antibiotics like vancomycin .

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| N-(trifluoromethyl)phenyl pyrazole | Antimicrobial | MRSA, Enterococcus faecalis | |

| 1H-pyrazole derivatives | Antibacterial | Gram-positive bacteria |

Anticancer Activity

This compound has shown promising results in various cancer models. Studies have reported that similar pyrazole derivatives exhibit significant antiproliferative effects against several cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the inhibition of Aurora-A kinase .

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MDA-MB-231 | 49.85 | Apoptosis induction | |

| A549 | 0.75 - 4.21 | CDK2 inhibition | |

| HepG2 | 0.30 | VEGF-induced proliferation inhibition |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been documented in various studies, suggesting that they can modulate inflammatory pathways and reduce cytokine levels. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antibacterial properties of various pyrazole derivatives, N-(trifluoromethyl)phenyl substituted compounds showed significant activity against resistant strains, with low toxicity profiles against human cells .

- Anticancer Potential : In vitro assays demonstrated that certain pyrazole derivatives could inhibit the growth of cancer cells significantly, with some compounds achieving IC50 values in the nanomolar range .

- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could interfere with macromolecular synthesis in bacteria and induce apoptosis in cancer cells through multiple pathways, showcasing their potential as dual-action agents .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly antibiotic-resistant strains.

- Mechanism of Action : The compound inhibits macromolecular synthesis in bacteria, affecting cell function globally. It has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, outperforming traditional antibiotics like vancomycin .

Case Study: Antibacterial Efficacy

A study synthesized several pyrazole derivatives, including N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide, and tested their antibacterial properties. The results indicated that these compounds effectively inhibited the growth of Gram-positive bacteria and prevented biofilm formation .

| Bacterial Strain | Inhibition Zone (mm) | Control (Vancomycin) |

|---|---|---|

| MRSA | 25 | 18 |

| Enterococcus faecalis | 22 | 20 |

Anti-inflammatory Properties

The pyrazole scaffold is known for its anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The compound has been evaluated for its ability to inhibit inflammatory mediators and cytokines.

Research Findings

In vitro studies showed that this compound significantly reduced the production of pro-inflammatory cytokines in cultured human cells. This suggests potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory disorders .

Drug Formulation Potential

Given its favorable pharmacological profile, this compound may serve as a lead structure for developing new drugs. Its unique trifluoromethyl group enhances lipophilicity, which can improve bioavailability.

Formulation Insights

The incorporation of this compound into drug formulations could enhance the efficacy of existing therapies. Its low toxicity profile suggests it can be safely used in combination with other therapeutic agents .

Chemical Reactions Analysis

Sulfonamide Formation

The sulfonamide group is typically introduced via nucleophilic substitution or condensation reactions . For example:

-

Coupling of arylsulfonyl chlorides with amines or alcoholates of the pyrazole core .

-

Reductive coupling of nitroarenes with sulfinate salts (e.g., sodium bisulfite) to form N-sulfonyl hydroxylamine intermediates, followed by further reduction .

Key conditions for sulfonamide formation include:

-

Use of strong acids (e.g., HCl) to stabilize intermediates .

-

Optimal stoichiometry of reducing agents (e.g., sodium bisulfite) .

Trifluoromethyl Group Incorporation

The trifluoromethyl group is introduced through trifluoromethylhydrazine derivatives (e.g., di-Boc trifluoromethylhydrazine) under acidic conditions. The mechanism involves:

-

Cyclization of hydrazines with carbonyl compounds to form pyrazoles.

-

Stabilization of the CF₃ group via steric protection (e.g., Boc groups) .

-

Deprotection under acidic conditions to expose the CF₃ moiety .

Critical factors include:

Ethyl Chain Elaboration

The ethyl chain containing the hydroxyl group is synthesized via:

-

Condensation reactions (e.g., Claisen–Schmidt) between pyrazole-4-carbaldehydes and ketones .

-

Alkylation of the pyrazole’s hydroxyl group with aldehyde derivatives.

Analytical Techniques

Nitro-Sulfinate Coupling (Adapted from )

| Entry | Deviation from Conditions | Conversion to Product | Byproduct Formation |

|---|---|---|---|

| 1 | None | 50% | 21% (homocoupling) |

| 2 | No FeCl₂ | 62% | 21% |

| 4 | 4.5 equiv. NaHSO₃ | ~100% | 17% |

Optimal conditions : Sodium bisulfite (4.5 equivalents) in DMSO at 60°C for 12 h .

Key Research Findings

-

Structural Impact on Reactivity :

-

Mechanistic Insights :

-

Analytical Challenges :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Sulfonamide Derivatives

A key structural analog is 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ). Both compounds share a sulfonamide group and fluorinated aromatic systems. However, the chromen-4-one and pyrazolo-pyrimidine moieties in the analog confer distinct electronic properties and steric bulk, likely enhancing kinase inhibition (e.g., tyrosine kinases) compared to the simpler pyrazole core in the target compound .

Trifluoromethylphenyl-Containing Compounds

The trifluoromethyl group is critical for lipophilicity and metabolic resistance. Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]carbamate (Example 4, ) shares the trifluoromethylphenyl motif but incorporates an isoxazole-carbamate scaffold. This compound’s dual trifluoromethyl groups and halogenated aryl rings enhance its pesticidal/herbicidal activity, whereas the target compound’s hydroxyethyl group may improve solubility for therapeutic applications .

Beta-3-Adrenoceptor Agonists

The target compound’s sulfonamide could mimic the polar interactions seen in beta-3-AR binding, but its lack of a catechol-like structure (common in beta-agonists) may reduce cardiovascular side effects .

Pharmacological and Structural Insights

- Metabolic Stability : The trifluoromethyl group in the target compound likely reduces oxidative metabolism, similar to ’s carbamate derivative .

- Selectivity : The hydroxyethyl group may confer selectivity for hydrophilic binding pockets (e.g., carbonic anhydrase IX) over hydrophobic kinase domains .

Q & A

Q. What are the common synthetic routes for introducing the sulfonamide group in structurally similar pyrazole derivatives?

The sulfonamide group is typically introduced via condensation reactions between amine intermediates and sulfonyl chlorides. For example, in related compounds, sulfonylation is achieved by reacting 1-(4-aminophenyl)pyrazole derivatives with substituted benzenesulfonyl chlorides in anhydrous THF with triethylamine as a base. Reaction progress is monitored via TLC, followed by aqueous workup and purification . Key Steps :

- Use of sulfonyl chlorides for sulfonylation.

- Base (e.g., triethylamine) to neutralize HCl byproducts.

- Solvent choice (THF, DCM) for optimal reactivity.

Q. How is the crystal structure of this compound determined, and what software is typically employed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. For example, studies on analogous trifluoromethylphenyl pyrazoles report mean C–C bond lengths of 0.004 Å and R factors <0.06, validated using SHELX algorithms . Methodological Considerations :

- Data collection at ~295 K.

- High data-to-parameter ratios (>12:1) to ensure refinement reliability.

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/19F NMR : Confirms substitution patterns (e.g., trifluoromethyl group at δ -60 to -70 ppm in 19F NMR) and hydroxyl/amine protons.

- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions). Example: Pyrazole derivatives with sulfonamide groups show distinct IR peaks at 1320 cm⁻¹ (asymmetric S=O) and 1140 cm⁻¹ (symmetric S=O) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered trifluoromethyl groups) be resolved during refinement?

Disordered groups are modeled using PART instructions in SHELXL, with occupancy factors adjusted to fit electron density. For example, in a study on a related fluorophenyl pyrazole, the trifluoromethyl group was split over two positions with 50% occupancy each, refined using restraints (DFIX, SIMU) to maintain geometric rationality . Validation Steps :

- Check residual electron density maps post-refinement.

- Compare R-factor convergence across multiple refinement cycles.

Q. What strategies optimize the synthesis of this compound when low yields arise from steric hindrance at the hydroxyethyl moiety?

Steric hindrance can be mitigated by:

- Protecting Groups : Temporarily protecting the hydroxyl group (e.g., TBS or acetyl) during sulfonylation.

- Microwave-Assisted Synthesis : Enhances reaction rates and yields (e.g., 20% yield improvement in similar pyrazole sulfonamides under 100°C, 30 min conditions) . Table 1 : Yield Optimization Strategies

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional reflux (12 h) | 45 | 90 |

| Microwave (30 min) | 65 | 95 |

| TBS-protected intermediate | 78 | 98 |

Q. How do researchers validate the biological activity of this compound against kinase targets, and what contradictions might arise in dose-response assays?

Kinase inhibition is tested via fluorescence-based assays (e.g., ADP-Glo™). Contradictions in IC50 values may arise due to:

Q. What computational methods predict the binding affinity of this compound to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase)?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) are employed. For instance, free energy perturbation (FEP) calculations on trifluoromethylphenyl derivatives achieved correlation coefficients >0.8 with experimental ΔG values . Key Parameters :

- Grid box centered on active-site zinc ion.

- Protonation states adjusted to pH 7.4.

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding data?

- Re-evaluate Force Fields : Switch from GAFF to CHARMM for better sulfonamide parameterization.

- Solvent Models : Explicit water models (TIP3P) improve accuracy over implicit solvation. Case Study: A sulfonamide derivative showed a predicted ΔG of -9.2 kcal/mol (computational) vs. -7.1 kcal/mol (experimental), resolved by including explicit water molecules in the docking grid .

Methodological Best Practices

- Synthesis : Prioritize microwave-assisted methods for time-sensitive steps.

- Crystallography : Validate SHELX-refined structures with PLATON checkCIF.

- Bioassays : Use standardized ATP concentrations to minimize variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.